2-(furan-2-yl)-2-methoxyacetonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

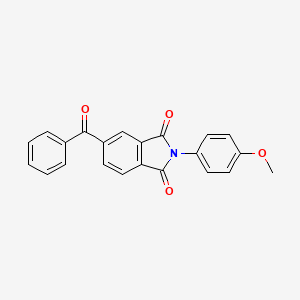

The compound “2-(furan-2-yl)-2-methoxyacetonitrile” likely contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen . The “methoxy” part refers to a functional group consisting of a methyl group bound to oxygen, and “acetonitrile” refers to a nitrile group attached to a methyl group .

Synthesis Analysis

While the specific synthesis pathway for “2-(furan-2-yl)-2-methoxyacetonitrile” isn’t available, furan compounds can generally be synthesized from carbohydrates, including pentoses and hexoses, through a series of dehydration reactions . The methoxy and acetonitrile groups could potentially be introduced through subsequent reactions .Molecular Structure Analysis

The molecular structure of “2-(furan-2-yl)-2-methoxyacetonitrile” would likely consist of a furan ring with a methoxy group and an acetonitrile group attached to the 2-position of the ring .Chemical Reactions Analysis

Furan compounds are known to undergo a variety of reactions, including electrophilic substitution, nucleophilic substitution, and Diels-Alder reactions .Physical And Chemical Properties Analysis

While the specific physical and chemical properties of “2-(furan-2-yl)-2-methoxyacetonitrile” aren’t available, furan is a colorless, volatile liquid with a boiling point of 31.36°C . The introduction of methoxy and acetonitrile groups would likely affect these properties.Wissenschaftliche Forschungsanwendungen

Antibacterial Activity

Furan derivatives, including “2-(furan-2-yl)-2-methoxyacetonitrile”, have been studied for their antibacterial activity . They have shown effectiveness against both gram-positive and gram-negative bacteria . The furan nucleus is an essential synthetic technique in the search for new drugs .

Antimicrobial Drugs

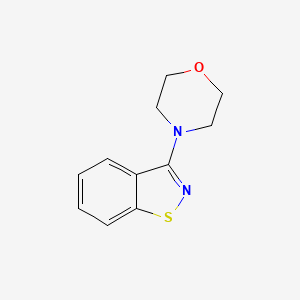

Furan-containing compounds exhibit a wide range of advantageous biological and pharmacological characteristics. They have been employed as medicines in a number of distinct disease areas . They are one of the most powerful tools in the fight against bacterial strain-caused infection .

Synthesis of Chiral Furans

Furan platform chemicals (FPCs) can be economically synthesized from biomass . This includes the synthesis of chiral furans, which have a variety of applications in the chemical industry .

Synthesis of Furan-2-Carbaldehyde-d

“2-(furan-2-yl)-2-methoxyacetonitrile” can potentially be used in the synthesis of Furan-2-Carbaldehyde-d . This compound has various applications in scientific research .

Synthesis of Nitrofurantoin Analogues

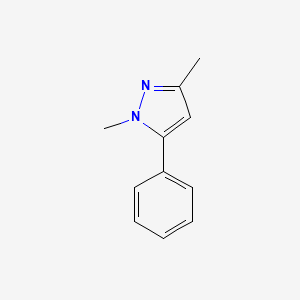

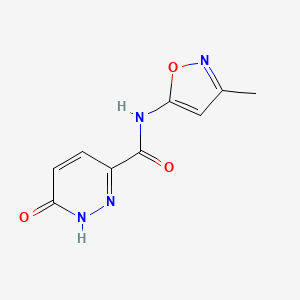

Furan and pyrazole scaffolds, which can be derived from “2-(furan-2-yl)-2-methoxyacetonitrile”, can be used in the synthesis of nitrofurantoin analogues . These analogues have potential applications in medicinal chemistry .

Wirkmechanismus

Target of Action

Furan derivatives, to which this compound belongs, have been noted for their remarkable therapeutic efficacy . They have been employed as medicines in a number of distinct disease areas , suggesting a wide range of potential targets.

Mode of Action

Furan-containing compounds exhibit a wide range of advantageous biological and pharmacological characteristics . The interaction of these compounds with their targets can lead to various changes, depending on the specific derivative and target involved.

Biochemical Pathways

Furan derivatives are known to be involved in a variety of reactions . For instance, the Suzuki–Miyaura coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction, has been associated with furan derivatives .

Result of Action

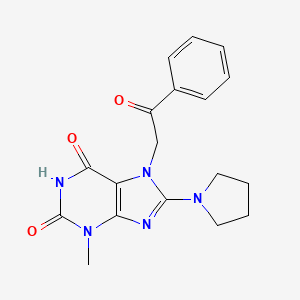

Furan derivatives have been associated with a wide range of therapeutic advantages, such as anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial or antifungal or antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging and anticancer .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-(furan-2-yl)-2-methoxyacetonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2/c1-9-7(5-8)6-3-2-4-10-6/h2-4,7H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKJYLOUFFYPKGE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C#N)C1=CC=CO1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Furan-2-yl)-2-methoxyacetonitrile | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-amino-6-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-4-phenylpyridine-3,5-dicarbonitrile](/img/structure/B6423774.png)

![1-[(4-ethylphenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one](/img/structure/B6423777.png)

![1-(2,3-dihydro-1H-indol-1-yl)-2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one](/img/structure/B6423791.png)

![1-(4-fluorophenyl)-5-[(2-fluorophenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B6423833.png)

![[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl 4-methylbenzoate](/img/structure/B6423838.png)

![6-{[(3-methylphenyl)methyl]sulfanyl}-9H-purine](/img/structure/B6423847.png)

![N-[(1-hydroxycyclopentyl)methyl]-4-methylbenzene-1-sulfonamide](/img/structure/B6423858.png)